CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-
Brand Name: Vulcanchem
CAS No.: 56183-24-5
VCID: VC3882295
InChI: InChI=1S/C18H14O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20/h1-10,17-20H/t17-,18-/m1/s1
SMILES: C1=CC=C2C(=C1)C=CC3=C2C(C(C4=CC=CC=C34)O)O
Molecular Formula: C18H14O2
Molecular Weight: 262.3 g/mol

CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-

CAS No.: 56183-24-5

Cat. No.: VC3882295

Molecular Formula: C18H14O2

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- - 56183-24-5

Specification

CAS No. 56183-24-5
Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
IUPAC Name (5R,6R)-5,6-dihydrochrysene-5,6-diol
Standard InChI InChI=1S/C18H14O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20/h1-10,17-20H/t17-,18-/m1/s1
Standard InChI Key LMNSFGGRBHRGSN-QZTJIDSGSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@@H](C4=CC=CC=C34)O)O
SMILES C1=CC=C2C(=C1)C=CC3=C2C(C(C4=CC=CC=C34)O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C(C(C4=CC=CC=C34)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

trans-5,6-Dihydro-5,6-dihydroxychrysene belongs to the dihydrodiol class of PAH derivatives, characterized by two hydroxyl groups at the 5,6-positions of a partially saturated chrysene backbone. The trans-stereochemistry arises from the antiperiplanar orientation of the hydroxyl groups, as confirmed by its IUPAC name (5R,6R)-5,6-dihydrochrysene-5,6-diol . The planar aromatic system of chrysene is disrupted at the 5,6-bond, introducing a non-planar dihydroxy moiety that alters electronic distribution and reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₄O₂
Molar Mass262.3 g/mol
CAS Registry56183-24-5
IUPAC Name(5R,6R)-5,6-dihydrochrysene-5,6-diol
SMILESOC1C(O)C2C3=CC=CC=C3C=CC=2C2=CC=CC=C12
InChIKeyLMNSFGGRBHRGSN-QZTJIDSGSA-N

Stereochemical Considerations

The trans-configuration is critical for biological interactions. X-ray crystallography and NMR studies of related dihydrodiols reveal that the anti arrangement of hydroxyl groups reduces steric hindrance, facilitating enzymatic processing by epoxide hydrolases . This stereochemistry also influences the compound’s ability to intercalate into DNA, a key step in mutagenesis .

Synthetic Methodologies

Reduction of Chrysenequinone

The most reported synthesis involves the reduction of chrysenequinone using methylmagnesium iodide (MeMgI) in anhydrous tetrahydrofuran (THF). This Grignard reaction proceeds via a two-electron transfer mechanism, yielding the dihydrodiol with >80% stereoselectivity for the trans-isomer . Alternative reductants like sodium borohydride (NaBH₄) produce lower yields due to competing side reactions.

Oxidative Routes from Chrysene

Microsomal cytochrome P450 enzymes (e.g., CYP1A1) oxidize chrysene to the 5,6-epoxide intermediate, which is subsequently hydrolyzed by epoxide hydrolase to form the trans-dihydrodiol . This pathway mirrors in vivo metabolic activation processes observed in rat and trout liver microsomes, where trans-5,6-dihydrodiol constitutes 60–75% of chrysene metabolites .

Metabolic Pathways and Toxicological Significance

Enzymatic Activation

In mammalian systems, trans-5,6-dihydroxy-5,6-dihydrochrysene undergoes further oxidation by dihydrodiol dehydrogenase to form catechol derivatives, which generate reactive oxygen species (ROS) via redox cycling . Comparative studies in rainbow trout (Oncorhynchus mykiss) and rats (Rattus norvegicus) reveal species-specific differences:

  • Trout microsomes: Preferentially oxidize the bay-region (5,6-bond) of chrysene, producing trans-dihydrodiol as the major metabolite .

  • Rat microsomes: Exhibit higher affinity for non-bay-region bonds but still yield trans-5,6-dihydrodiol as a significant product .

DNA Adduct Formation

The trans-dihydrodiol serves as a proximal carcinogen. Subsequent epoxidation at the 1,2-position forms diol-epoxides that covalently bind to DNA bases, primarily guanine, forming stable adducts. These adducts disrupt replication fidelity, leading to G→T transversions implicated in lung and skin cancers .

Environmental Fate and Degradation

Abiotic Degradation

trans-5,6-Dihydroxy-5,6-dihydrochrysene undergoes photolysis under UV light (λ = 300–400 nm), with a half-life of 12–24 hours in aqueous solutions. The reaction proceeds via singlet oxygen-mediated cleavage of the aromatic rings, yielding quinones and carboxylic acids .

Biodegradation

Soil microbiota, including Pseudomonas putida and Mycobacterium vanbaalenii, metabolize the compound through dioxygenase-mediated ring hydroxylation. The pathway culminates in β-ketoadipate formation, which enters the tricarboxylic acid cycle .

Applications in Organic Synthesis

Diels-Alder Reactions

The dihydrodiol moiety acts as a diene in Diels-Alder cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). Reactions proceed at 80–100°C, yielding hexacyclic adducts with >90% regioselectivity .

Dehydration to Quinodimethanes

Acid-catalyzed dehydration (H₂SO₄, 120°C) eliminates water, generating chrysenequinodimethane—a highly reactive intermediate used in polymer crosslinking and conductive material synthesis.

Future Research Directions

  • Enzymatic Resolution: Developing chiral catalysts to improve stereoselective synthesis.

  • Nanomaterial Integration: Exploring dihydrodiols as precursors for graphene-like nanostructures.

  • Bioremediation: Engineering microbial consortia for enhanced PAH degradation in contaminated soils.

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